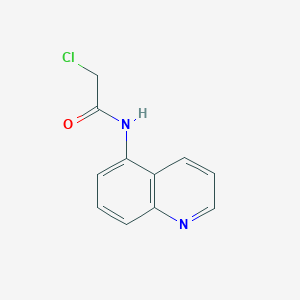

2-chloro-N-quinolin-5-ylacetamide

Description

Significance of Quinoline-Based Heterocyclic Compounds in Contemporary Medicinal Chemistry

Quinoline (B57606), a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in medicinal chemistry. nih.govwisdomlib.org Its structure is present in numerous natural products, most notably the anti-malarial alkaloid quinine (B1679958), and serves as the core template for a vast array of synthetic therapeutic agents. nih.govmultiscreensite.com The versatility of the quinoline ring system allows for functionalization at various positions, leading to a wide spectrum of pharmacological activities.

The significance of quinoline derivatives is underscored by their successful application in treating a multitude of diseases. nih.govresearchgate.net They are renowned for their use as anti-malarial drugs, such as chloroquine (B1663885) and mefloquine, which have been pivotal in global health. nih.gov Beyond their anti-malarial properties, quinoline-based compounds have demonstrated potent efficacy as anticancer, antimicrobial, anti-inflammatory, antioxidant, and antitubercular agents. nih.govresearchgate.net The ability of the quinoline motif to interact with various biological targets, including DNA and enzymes, solidifies its role as a critical building block in the development of new drugs. nih.govthesciencein.org

Table 1: Selected Biological Activities of Quinoline Derivatives

| Biological Activity | Description | Key Examples |

|---|---|---|

| Antimalarial | Effective against Plasmodium parasites, the causative agents of malaria. | Quinine, Chloroquine, Mefloquine, Primaquine nih.gov |

| Anticancer | Shows cytotoxic effects against various cancer cell lines by mechanisms like inducing apoptosis. | Camptothecin (B557342), Topotecan nih.gov |

| Antimicrobial | Exhibits activity against a range of bacteria and fungi. | Ciprofloxacin (a fluoroquinolone) nih.gov |

| Anti-inflammatory | Reduces inflammation through various pathways. | nih.gov |

| Antitubercular | Effective against Mycobacterium tuberculosis. | Bedaquiline (B32110) nih.gov |

The Role of Acetamide (B32628) Derivatives as Pharmacophore Units in Drug Discovery

The acetamide group (-NHCOCH₃) and its derivatives are fundamental structural motifs in a multitude of biologically active compounds and approved pharmaceuticals. nih.govarchivepp.com This functional group is recognized for its ability to form hydrogen bonds, a key interaction for binding to biological targets like enzymes and receptors. researchgate.net The versatility of the acetamide unit allows it to act as a linker, a pharmacophore itself, or a scaffold for further chemical modification. nih.govgalaxypub.co

Acetamide derivatives exhibit a broad range of therapeutic applications. nih.gov Perhaps the most well-known example is paracetamol (acetaminophen), a widely used analgesic and antipyretic. nih.gov The utility of this chemical class extends far beyond pain relief, with derivatives showing significant anti-inflammatory, anticancer, anticonvulsant, antimicrobial, and antiviral activities. nih.govgalaxypub.comdpi.com In drug design, the acetamide moiety is often incorporated to improve pharmacokinetic properties or to serve as a reactive handle in the synthesis of more complex molecules, including prodrugs designed to target specific enzymes like cyclooxygenase-2 (COX-II). archivepp.comgalaxypub.co

Table 2: Selected Biological Activities of Acetamide Derivatives

| Biological Activity | Description |

|---|---|

| Analgesic & Antipyretic | Reduces pain and fever. |

| Anti-inflammatory | Inhibits inflammatory pathways, such as COX-II inhibition. galaxypub.co |

| Anticancer | Demonstrates cytotoxic activity against various tumor cell lines. nih.gov |

| Antimicrobial & Antifungal | Active against various bacterial and fungal strains. nih.gov |

| Anticonvulsant | Shows efficacy in controlling seizures. nih.gov |

| Antiviral | Inhibits the replication of viruses, including HIV. nih.gov |

Strategic Positioning of 2-chloro-N-quinolin-5-ylacetamide within Novel Hybrid Molecular Architectures

The compound this compound (C11H9ClN2O) represents a strategic fusion of the two aforementioned pharmacophores. nih.gov This molecule is a hybrid that links a chloroacetamide group to the 5-amino position of the quinoline nucleus. Its design inherently positions it as a valuable intermediate or a potential bioactive agent in its own right.

The strategic value of this compound lies in the concept of molecular hybridization, where distinct bioactive moieties are combined to create a single molecule with potentially enhanced or novel biological activity. In this specific architecture:

The quinoline scaffold acts as the foundational anchor, bringing its well-documented and broad-spectrum biological relevance. nih.gov

The acetamide linker provides a defined spatial orientation and hydrogen bonding capabilities.

The terminal chlorine atom is a key reactive site. As a good leaving group, it allows for facile nucleophilic substitution reactions. ijpsr.info This feature enables the covalent linkage of this compound to other pharmacophores, proteins, or molecular probes. This makes it an ideal building block for creating more complex, multi-target drug candidates or tool compounds for chemical biology research.

While specific research on the biological activities of this compound is not extensively published, its structure is analogous to other chloroacetamide-bearing compounds and quinoline derivatives that have shown significant antimicrobial and anticancer activities. ijpsr.inforesearchgate.netnih.gov Therefore, it is strategically positioned as a precursor for developing novel therapeutics, where the quinoline core directs the molecule to biological targets and the reactive chloroacetamide moiety can form covalent bonds with them, potentially leading to irreversible inhibition and enhanced potency.

Table 3: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C11H9ClN2O nih.gov |

| Molecular Weight | 220.66 g/mol nih.gov |

| IUPAC Name | 2-chloro-N-(quinolin-5-yl)acetamide nih.gov |

| CAS Number | 121221-08-7 epa.gov |

| PubChem CID | 856019 nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-quinolin-5-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-7-11(15)14-10-5-1-4-9-8(10)3-2-6-13-9/h1-6H,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXGPGINYWVRSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357639 | |

| Record name | 2-Chloro-N-(quinolin-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121221-08-7 | |

| Record name | 2-Chloro-N-(quinolin-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Synthetic Pathways for the Quinoline (B57606) Moiety in Substituted Acetamides

The quinoline ring system is a fundamental heterocyclic scaffold found in numerous biologically active compounds. nih.gov Its synthesis has been a subject of extensive research, leading to the development of several named reactions that are adaptable for the preparation of substituted derivatives. nih.govresearchgate.net

Established Quinoline Core Syntheses and their Adaptability

Three classical methods for quinoline synthesis, the Skraup, Friedländer, and Doebner-von Miller reactions, offer versatile routes to the quinoline core and can be adapted to produce the necessary 5-aminoquinoline (B19350) precursor for the target molecule.

The Skraup synthesis is a long-standing method for producing quinolines, including those without substituents on the heterocyclic ring. nih.gov It typically involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org While effective, the reaction is known for its often vigorous nature. wikipedia.org Variations to this method, such as the use of microwave irradiation and ionic liquids, have been developed to improve reaction efficiency and yield. nih.gov

The Friedländer synthesis provides a more direct route to substituted quinolines by condensing a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.orgjk-sci.com This reaction can be catalyzed by acids or bases and offers the advantage of milder reaction conditions compared to the Skraup synthesis. researchgate.netjk-sci.comnih.gov The versatility of the Friedländer synthesis allows for the introduction of various substituents onto the quinoline ring, making it a valuable tool for creating derivatives. wikipedia.orgjk-sci.com

The Doebner-von Miller reaction , an extension of the Skraup synthesis, utilizes α,β-unsaturated aldehydes or ketones reacting with anilines under acidic conditions to yield 2- and/or 4-substituted quinolines. nih.govwikipedia.org Historically, this method was hampered by acid-catalyzed polymerization of the carbonyl reactant, leading to lower yields. nih.gov However, modern modifications, such as using a biphasic reaction medium, have significantly improved the efficiency of this synthesis by minimizing side reactions. nih.govukzn.ac.za

| Quinoline Synthesis Method | Reactants | Conditions | Key Features |

| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | High temperature, often harsh | Can produce unsubstituted quinolines nih.govwikipedia.org |

| Friedländer Synthesis | 2-aminobenzaldehyde/ketone, compound with α-methylene group | Acid or base catalysis, milder conditions | Versatile for substituted quinolines wikipedia.orgorganic-chemistry.orgjk-sci.com |

| Doebner-von Miller Reaction | Aniline, α,β-unsaturated aldehyde/ketone | Acidic conditions | Can produce 2- and/or 4-substituted quinolines nih.govwikipedia.org |

Regioselective Functionalization of the Quinoline Nucleus

Once the quinoline core is formed, regioselective functionalization is crucial to introduce substituents at specific positions. Directing a substituent to the desired C-5 position to form 5-aminoquinoline, the precursor for the final amidation step, requires careful control of the reaction conditions.

Recent advancements have demonstrated that the regioselectivity of functionalizing chloro-substituted quinolines can be controlled by the choice of the base. acs.org For instance, the use of lithium diisopropylamide (LDA) can facilitate metalation at the C-3 position, while lithium-magnesium or lithium-zinc amides can direct functionalization to the C-2 or C-8 positions. acs.org Furthermore, electrophile-driven cyclization of N-(2-alkynyl)anilines provides a mild and regioselective route to 3-halo-substituted quinolines, which can be further modified. organic-chemistry.orgnih.gov These modern methods offer precise control over the substitution pattern, which is essential for the synthesis of complex quinoline derivatives. mdpi.com

Synthesis of Chloroacetamide Scaffolds and their Derivatization

The introduction of the 2-chloroacetamide (B119443) moiety onto the 5-aminoquinoline core is the final key step in the synthesis of 2-chloro-N-quinolin-5-ylacetamide. This transformation is typically achieved through acylation of the primary amine.

Methods for Introducing the 2-Chloroacetamide Moiety to Aromatic Amines

The most common method for synthesizing N-aryl-2-chloroacetamides is the reaction of an aromatic amine with chloroacetyl chloride. ijpsr.inforesearchgate.nettu.edu.iq This reaction is often carried out in the presence of a base, such as triethylamine (B128534) or an excess of the amine itself, to neutralize the hydrochloric acid byproduct. researchgate.netnih.gov The reaction conditions can be varied, with solvents like dichloromethane (B109758), dimethylformamide (DMF), or even water being employed. researchgate.netnih.govnih.gov An alternative approach involves the aminolysis of ethyl chloroacetate (B1199739) with an amine. orgsyn.orgyoutube.com

Optimization of Reaction Conditions for Improved Yields and Purity

The efficiency of the chloroacetylation reaction can be influenced by several factors. For less reactive chloroacetamides, the choice of solvent can be critical, with high-boiling, polar solvents like DMF sometimes providing better results. researchgate.net The order of addition of reagents and the reaction temperature are also important parameters to control for minimizing side reactions and maximizing the yield and purity of the desired product. For instance, maintaining a low temperature during the reaction of ethyl chloroacetate with ammonia (B1221849) is crucial to prevent the undesired replacement of the chlorine atom. orgsyn.org

General Synthetic Routes Towards this compound and its Analogues

The synthesis of this compound is primarily achieved through the formation of a stable amide bond, a cornerstone of organic and medicinal chemistry. The most direct method involves the acylation of an amine with an acyl chloride.

Condensation Reactions for Amide Bond Formation

The principal synthetic route to this compound involves the nucleophilic acyl substitution reaction between 5-aminoquinoline and chloroacetyl chloride. This condensation reaction forms the robust amide linkage that characterizes the final product.

A general and widely adopted procedure for this type of transformation involves dissolving the parent amine, in this case, 5-aminoquinoline, in a suitable dry solvent such as dichloromethane (CH2Cl2), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF). nih.govnih.gov To neutralize the hydrochloric acid (HCl) generated during the reaction, a base is required. Tertiary amines, like triethylamine (Et3N) or pyridine (B92270), are commonly used for this purpose. nih.gov The reaction is typically initiated by cooling the solution of the amine and base in an ice bath before the dropwise addition of chloroacetyl chloride. nih.gov After the addition is complete, the reaction mixture is often allowed to warm to room temperature and stirred for several hours to ensure completion.

The reaction progress can be monitored using thin-layer chromatography (TLC). Upon completion, a standard workup procedure is followed. This usually involves washing the reaction mixture with an aqueous solution to remove the hydrochloride salt of the base and any remaining water-soluble impurities. The organic layer is then dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude product. rsc.org Further purification can be achieved through recrystallization from an appropriate solvent, such as ethanol.

Strategies for Halogenation at the Acetamide (B32628) Alpha-Carbon

The target molecule, this compound, already contains a chlorine atom on the alpha-carbon of the acetamide group, which is most conveniently introduced by using chloroacetyl chloride as the acylating agent. nih.gov

However, an alternative, though less direct, synthetic strategy would be the post-amidation halogenation of a precursor molecule, N-quinolin-5-ylacetamide. This approach would involve the selective chlorination of the alpha-carbon of the acetamide moiety. The alpha-position of carbonyl compounds is susceptible to halogenation under various conditions. For related carbonyl compounds like ketones and aldehydes, N-chlorosuccinimide (NCS) is a common and effective reagent for achieving alpha-chlorination. nih.govorganic-chemistry.org The reaction can be catalyzed by organocatalysts, such as L-proline derivatives, to achieve high yields. nih.govorganic-chemistry.org While this method is well-established for aldehydes and ketones, its application to acetamides would require specific optimization. nih.govorganic-chemistry.orgnih.gov This route is generally considered less efficient for preparing this compound compared to the direct condensation with chloroacetyl chloride.

Structural Confirmation and Purity Assessment Techniques in Organic Synthesis

The unambiguous identification and verification of the purity of a synthesized compound like this compound are critical. This is accomplished through a combination of modern spectroscopic and analytical methods.

Spectroscopic Analysis (e.g., FTIR, NMR, Mass Spectrometry) for Elucidating Chemical Structures

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the molecule.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For this compound, with a molecular formula of C₁₁H₉ClN₂O, the expected exact mass would be approximately 220.0403 g/mol . The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with about one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Fragmentation patterns would likely involve the cleavage of the amide bond and characteristic fragmentation of the quinoline ring system. nih.gov

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is invaluable for identifying the functional groups present in the molecule. For an N-aryl acetamide, characteristic absorption bands are expected. nih.gov The N-H stretching vibration of the secondary amide typically appears as a sharp peak in the region of 3300-3100 cm⁻¹. nih.gov The carbonyl (C=O) stretching of the amide group gives a strong absorption band around 1725–1685 cm⁻¹. nih.gov Additional peaks corresponding to aromatic C=C and C-H stretching and bending vibrations from the quinoline ring would also be present. An example IR spectrum for the related compound 2-chloro-N-phenylacetamide confirms these characteristic peaks. chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise carbon-hydrogen framework of a molecule. Although specific spectral data for this compound is not widely published, the expected signals can be predicted based on data from closely related analogues, such as N-(5-chloroquinolin-8-yl) derivatives. rsc.org

¹H NMR: The spectrum would show a singlet for the two protons of the alpha-chloro methylene (B1212753) group (Cl-CH₂), likely in the range of 4.0-4.5 ppm. A singlet for the amide proton (N-H) would appear further downfield, typically between 8.0 and 10.0 ppm. The seven protons of the quinoline ring would appear as a series of doublets, triplets, or multiplets in the aromatic region (approximately 7.0-9.0 ppm), with coupling constants and chemical shifts characteristic of the 5-substituted quinoline pattern. rsc.org

¹³C NMR: The ¹³C NMR spectrum would show 11 distinct signals. The carbonyl carbon of the amide would be observed around 165-175 ppm. rsc.org The alpha-carbon attached to the chlorine (CH₂Cl) would appear in the 40-50 ppm range. The remaining nine signals in the aromatic region (approx. 110-150 ppm) would correspond to the carbons of the quinoline ring. rsc.org

Predicted NMR Data for this compound

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| CH₂ (alpha-carbon) | ~4.3 (s, 2H) | ~43 |

| C=O (amide) | - | ~168 |

| NH (amide) | ~9.8 (s, 1H) | - |

| Quinoline-H | ~7.5-8.9 (m, 7H) | ~115-150 (9 signals) |

Note: Predicted values are based on analogous structures and may vary. rsc.org

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This technique is crucial for confirming the empirical formula and assessing the purity of the synthesized product. The experimentally determined percentages are compared against the theoretically calculated values for the proposed molecular formula. nih.gov For a pure sample of this compound, the experimental values should closely match the calculated percentages.

Elemental Analysis Data for C₁₁H₉ClN₂O

| Element | Molecular Weight ( g/mol ) | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 11 | 132.121 | 59.88% |

| Hydrogen (H) | 1.008 | 9 | 9.072 | 4.11% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 16.07% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 12.69% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 7.25% |

| Total | | | 220.659 | 100.00% |

In practice, a research report would present this as "Anal. Calcd. for C₁₁H₉ClN₂O: C, 59.88; H, 4.11; N, 12.69. Found: C, [experimental value]; H, [experimental value]; N, [experimental value]." nih.gov

Pharmacological Spectrum and Biological Activity Profiling

Broad-Spectrum Biological Activities Associated with Quinoline (B57606) Derivatives

The quinoline nucleus is a fundamental structural motif found in numerous natural and synthetic compounds with significant biological activities. ijresm.comorientjchem.orgiosrjournals.org

Antimalarial Efficacy

Quinoline derivatives have historically been the cornerstone of antimalarial drug discovery, with quinine (B1679958) being one of the earliest and most famous examples. orientjchem.orgrsc.org The 4-aminoquinoline (B48711) scaffold, in particular, is central to the activity of drugs like chloroquine (B1663885) and amodiaquine. nih.govmdpi.com These compounds are thought to interfere with the parasite's detoxification of heme in the food vacuole. nih.gov Research continues to explore novel quinoline-based compounds to combat the challenge of drug-resistant malaria. nih.govnih.govresearchgate.net

Antimicrobial (Antibacterial, Antifungal) Properties

The quinoline framework is integral to the fluoroquinolone class of antibiotics, which exhibit broad-spectrum antibacterial activity by targeting bacterial DNA gyrase and topoisomerase IV. nih.govmdpi.com Beyond the established fluoroquinolones, numerous other quinoline derivatives have been synthesized and evaluated for their potential to treat bacterial and fungal infections, showing varying degrees of efficacy against different microbial strains. nih.govnih.gov

Anticancer and Antitumor Potentials

A significant body of research highlights the anticancer properties of quinoline derivatives. orientjchem.orgrsc.orgnih.gov These compounds can exert their effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and interference with angiogenesis. ijresm.com The natural product camptothecin (B557342) and its synthetic analogs, which contain a quinoline ring system, are well-known topoisomerase I inhibitors used in cancer chemotherapy. rsc.org Numerous studies have explored novel quinoline-based molecules for their cytotoxic activity against a wide range of cancer cell lines. researchgate.netnih.govnih.govresearchgate.netmdpi.com

Anti-inflammatory Effects

Quinoline derivatives have also been investigated for their anti-inflammatory properties. nih.govresearchgate.netnih.govorientjchem.orgmdpi.com Certain synthesized quinoline compounds have shown the ability to reduce inflammation in various experimental models, suggesting their potential as therapeutic agents for inflammatory disorders. nih.govresearchgate.netnih.gov

Antiviral and Anti-HIV Activities

The antiviral potential of quinoline derivatives has been another active area of research. nih.gov Some quinoline-based compounds have demonstrated inhibitory activity against a variety of viruses, including HIV. rsc.org The HIV integrase inhibitor elvitegravir, which contains a quinoline moiety, is a notable example of a successful antiviral drug derived from this scaffold.

Antituberculosis Activity

In the fight against tuberculosis, quinoline derivatives have emerged as a promising class of compounds. iosrjournals.orgnih.govnih.gov The diarylquinoline bedaquiline (B32110) is a key drug used to treat multidrug-resistant tuberculosis, acting via a novel mechanism that targets the proton pump of mycobacterial ATP synthase. rsc.org Ongoing research is focused on synthesizing new quinoline derivatives with improved efficacy and safety profiles against Mycobacterium tuberculosis. nih.govnih.gov

Neurological Activities (e.g., Anticonvulsant, Antidepressant)

The quinoline scaffold is a recognized pharmacophore in the development of agents targeting the central nervous system. Its derivatives have been investigated for various neurological activities, including anticonvulsant and antidepressant effects.

Anticonvulsant Activity:

Research into quinoline-based compounds has revealed their potential as anticonvulsant agents. For instance, a series of 1-substituted-7-benzyloxy-4,5-dihydro- nih.govnih.govmdpi.comtriazolo[4,3-a]quinolines were synthesized and evaluated for their anticonvulsant effects in maximal electroshock (MES) and subcutaneous pentylenetetrazol (scMet) seizure models. nih.gov One of the most active compounds, 7-benzyloxy-4,5-dihydro- nih.govnih.govmdpi.comtriazolo[4,3-a]quinoline, demonstrated significant anticonvulsant properties. nih.gov Similarly, studies on quinazolin-4(3H)-one derivatives, which share structural similarities with quinolones, have shown potential anticonvulsant activity, suggested to be mediated through positive allosteric modulation of the GABA-A receptor. mdpi.com Another study on novel 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones also identified compounds with potent anti-MES and anti-scPTZ activities, with the most promising compound increasing the levels of the inhibitory neurotransmitter GABA in the brain. nih.gov Although direct studies on 2-chloro-N-quinolin-5-ylacetamide are limited, the established anticonvulsant potential of the broader quinoline class suggests that this compound could warrant investigation for similar properties.

Antidepressant Activity:

The quest for novel antidepressants has also led to the exploration of quinoline derivatives. A series of new quinoline- and isoquinoline-sulfonamide analogs of aripiprazole (B633) were synthesized and showed significant antidepressant activity in the forced swim test in mice. nih.gov These compounds exhibited a multi-receptor profile, acting as 5-HT1A agonists, D2 partial agonists, and 5-HT2A/5-HT7 antagonists. nih.gov Furthermore, a novel 5-HT3 receptor antagonist, (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone, demonstrated antidepressant-like effects in various rodent models of depression. nih.gov The antidepressant potential of quinoxaline-2,3(1H,4H)-dione derivatives has also been evaluated, with one compound showing excellent activity in the forced swimming test and tail suspension test. researchgate.net These findings underscore the potential of the quinoline and quinoxaline (B1680401) cores as valuable scaffolds for the design of new antidepressant agents.

Antioxidant Properties

Oxidative stress is implicated in the pathophysiology of numerous diseases, making the discovery of novel antioxidants a significant area of research. Quinoline derivatives have emerged as promising antioxidant agents. mdpi.comnih.gov The antioxidant potential of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.comnih.govscielo.br

Studies on various quinoline derivatives have demonstrated their ability to scavenge free radicals, with their antioxidant efficiency being compared to standard compounds like Trolox and ascorbic acid. mdpi.comnih.gov For example, a study on new synthetic quinoline derivatives showed that they possessed antioxidant activity against the ABTS radical cation. mdpi.com Another study investigating quinoline derivatives with and without selenium found that a quinoline derivative without selenium exhibited a notable in vitro antioxidant effect against lipid peroxidation. scielo.br The antioxidant activity of acetamide (B32628) derivatives has also been reported, with some compounds showing an ability to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO) in stimulated macrophages. nih.gov While specific data on the antioxidant properties of this compound is not extensively documented, the collective evidence for the quinoline and acetamide classes suggests that it may possess antioxidant capabilities worthy of investigation.

Specific Biological Evaluation of this compound and Related N-Quinolinylacetamides

The biological evaluation of specific compounds is crucial to understanding their therapeutic potential. This section focuses on the in vitro assays and target-specific investigations concerning this compound and its structural relatives.

In Vitro Biological Assays for Activity Screening (e.g., Cell Line Studies, Enzyme Inhibition)

In vitro assays are fundamental tools for the preliminary screening of the biological activity of novel compounds. For quinoline derivatives, these assays have often focused on their antiproliferative effects against various cancer cell lines and their ability to inhibit specific enzymes.

A series of C6-substituted N-hydroxy-2-quinolineacrylamides were synthesized and most of them exhibited antiproliferative activity against A549 (lung carcinoma) and HCT116 (colon carcinoma) cells. nih.gov Furthermore, a new series of quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids were synthesized and evaluated against breast cancer cell lines, MCF-7 and MDA-MB-231, with one compound showing the most activity on both cell lines. nih.gov Similarly, novel 5,6,7-trimethoxy quinolines have been synthesized and evaluated for their cytotoxic activity against four different human cancer cell lines, with some compounds exhibiting significant antiproliferative activity. nih.gov These studies highlight the potential of the quinoline scaffold in the development of anticancer agents.

Enzyme inhibition assays are another critical component of in vitro screening. Quinoline-based compounds have been shown to inhibit a variety of enzymes that act on DNA, including DNA methyltransferases. nih.gov The ability of these compounds to intercalate into DNA can lead to the inhibition of enzymes that interact with the DNA minor groove. nih.gov

Target-Specific Pharmacological Investigations (e.g., PARP-1, Carbonic Anhydrase, Cholinesterase Inhibition)

To elucidate the mechanism of action, target-specific pharmacological investigations are essential. For quinoline derivatives, research has focused on their inhibitory activity against enzymes such as poly(ADP-ribose)polymerase-1 (PARP-1), carbonic anhydrases (CAs), and cholinesterases (ChEs).

PARP-1 Inhibition:

PARP-1 is a key enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy. A series of quinoline-8-carboxamides were designed and synthesized as PARP-1 inhibitors, with the most active compound showing an IC50 of 500 nM. nih.gov The design of these inhibitors was based on maintaining a specific pharmacophore conformation through an intramolecular hydrogen bond. nih.gov Other heterocyclic systems, such as quinoxaline and quinazolinone derivatives, have also been explored as bioisosteric scaffolds for the development of potent PARP-1 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. mdpi.comnih.govrjpbr.comrsc.org

Carbonic Anhydrase Inhibition:

Carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII, are important targets for anticancer drug development. Novel series of quinoline-based sulfonamides have been developed as selective inhibitors of these isoforms. nih.govnih.gov For instance, some 4-anilinoquinoline derivatives displayed potent inhibitory activity against hCA IX and hCA XII with inhibition constants (Ki) in the low nanomolar range. nih.govnih.gov Similarly, 3-(quinolin-4-ylamino)benzenesulfonamides have been evaluated as inhibitors of the cytosolic isoforms hCA I and II. tandfonline.com Quinazolinone derivatives have also been investigated as CA-II inhibitors. frontiersin.orgmdpi.com

Cholinesterase Inhibition:

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease. Numerous quinoline derivatives have been designed and evaluated as cholinesterase inhibitors. nih.gov A series of quinoline chalcone (B49325) derivatives exhibited inhibitory activities against both AChE and BChE. nih.gov Novel morpholine-bearing quinoline derivatives have also been synthesized, with some compounds showing dual inhibitory activity against both enzymes. mdpi.com Furthermore, novel triazole-quinoline derivatives have been reported as selective dual binding site acetylcholinesterase inhibitors. nih.gov

| Compound Class | Target Enzyme | Key Findings | Reference |

| Quinoline-8-carboxamides | PARP-1 | Most active compound had an IC50 of 500 nM. | nih.gov |

| Quinoxaline derivatives | PARP-1 | IC50 values in the nanomolar range. | mdpi.comnih.gov |

| Quinoline-based sulfonamides | Carbonic Anhydrase IX & XII | Potent inhibition with Ki values in the low nanomolar range. | nih.govnih.gov |

| 3-(Quinolin-4-ylamino)benzenesulfonamides | Carbonic Anhydrase I & II | Moderate to potent inhibition of hCA II. | tandfonline.com |

| Quinoline chalcones | Acetylcholinesterase & Butyrylcholinesterase | Exhibited inhibitory activities against both enzymes. | nih.gov |

| Morpholine-bearing quinolines | Acetylcholinesterase & Butyrylcholinesterase | Dual inhibitors of both enzymes. | mdpi.com |

| Triazole-quinoline derivatives | Acetylcholinesterase | Selective dual binding site inhibitors. | nih.gov |

Mechanistic Insights into Biological Action

Understanding the molecular interactions between a compound and its biological target is fundamental to drug design and development. This section explores the receptor-ligand interactions and binding site analyses that provide mechanistic insights into the biological actions of N-quinolinylacetamides and related compounds.

Receptor-Ligand Interactions and Binding Site Analysis

Molecular modeling and docking studies are powerful tools to predict and analyze the binding modes of ligands within the active sites of their target proteins. orientjchem.org These computational approaches, in conjunction with experimental data, provide valuable insights into the structure-activity relationships of a compound series.

For quinoline-based PARP-1 inhibitors, docking studies have revealed that the carboxamide moiety can form crucial hydrogen bonds with key amino acid residues in the enzyme's active site. nih.gov In the case of quinoline-based carbonic anhydrase inhibitors, the sulfonamide group typically acts as a zinc-binding group, anchoring the inhibitor to the zinc ion in the enzyme's active site. nih.govnih.govtandfonline.com

Molecular docking studies of quinoline derivatives as cholinesterase inhibitors have helped to elucidate their binding modes within the active site of AChE. nih.gov These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. mdpi.comnih.gov For instance, kinetic analysis and molecular modeling of triazole-quinoline hybrids confirmed that they act as dual binding site inhibitors, blocking both the catalytic and peripheral sites of AChE. nih.gov The analysis of receptor-ligand interactions is a critical step in the rational design of more potent and selective inhibitors. nih.gov

Cellular Pathway Modulation

There is no available information detailing the specific cellular pathways modulated by this compound.

Preclinical Safety and Efficacy Assessments

Comprehensive preclinical safety and efficacy data for this compound are not present in the public domain.

In Vitro Toxicity Screening

No studies reporting the results of in vitro toxicity screening of this compound against various cell lines have been found.

In Vivo Safety Profiling (e.g., Acute Toxicity Studies)

There are no published reports on the in vivo safety profile or acute toxicity of this compound in any animal models.

Structure Activity Relationship Sar and Structural Optimization

Influence of Quinoline (B57606) Ring Substitution on Biological Activity

The quinoline ring is a key pharmacophore, and its biological efficacy can be significantly enhanced by various substituents at different positions. nih.gov

Halogen atoms, owing to their unique electronic and steric properties, are powerful tools in drug design. The introduction of a chlorine atom onto the quinoline ring, as seen in 2-chloro-N-quinolin-5-ylacetamide, can profoundly impact a molecule's potency and selectivity.

Generally, halogen substitutions are beneficial in potentiating the therapeutic effects of quinoline compounds. researchgate.net For instance, in some quinoline derivatives, the presence of an electron-withdrawing chlorine atom at the C-2 position can lead to a loss of antimalarial activity, whereas an electron-donating group at the same position enhances it. nih.gov Conversely, other studies on different quinoline series have shown that a 5-chloro substituent can result in potent inhibitory activity. nih.gov

The position of the halogen is also critical. Studies on fluoroquinolines have demonstrated that fluorine substitution at position 5 or 7 can enhance mutagenicity, while substitution at position 3 leads to non-mutagenic compounds. nih.gov This highlights the nuanced and context-dependent effects of halogenation. In the broader context of anticancer agents, the presence of a halogen group on a quinoline derivative has been found to improve its anticancer activity by increasing its lipophilicity and, consequently, its cellular uptake. researchgate.net

Table 1: Effect of Halogen Substitution on Quinoline Derivatives

| Compound Type | Substitution | Effect on Activity | Reference |

|---|---|---|---|

| Quinoline-imidazole hybrids | 2-Chloro | Loss of antimalarial activity | nih.gov |

| Quinoline derivatives | 5-Chloro | Potent inhibitory activity | nih.gov |

| Fluoroquinolines | 5- or 7-Fluoro | Enhanced mutagenicity | nih.gov |

| Fluoroquinolines | 3-Fluoro | Non-mutagenic | nih.gov |

The specific placement of functional groups on the quinoline ring system is a critical determinant of biological activity. The nitrogen atom at position 1 and the various carbon atoms of the bicyclic structure offer multiple sites for modification.

Research has shown that substitutions at positions 2 and 4 of the quinoline ring play an important role in the development of new anticancer agents. ijresm.comijresm.com In some series, leaving positions 4 and 5 unsubstituted significantly enhances anticancer activity. researchgate.net The introduction of heterocyclic aromatic groups at the R1 position and secondary amino, alkyl, or hydrazone groups at the R2 or R3 positions can further optimize efficacy. researchgate.net

For quinolone antibacterials, modifications at the C-2 position were historically considered unfavorable due to a loss of biological activity with 2-methyl and 2-hydroxyl substitutions. nih.gov However, more recent research has shown that quinolone derivatives with a ring between positions 1 and 2 can be highly active. nih.gov The planarity between the 4-keto and 3-carboxylic acid groups in these molecules is a crucial criterion for their biological activity. nih.gov

The nitrogen atom of the quinoline ring is also a key player. Its basicity, which can be modulated by substituents on the ring, affects the molecule's ability to interact with biological targets. researchgate.net

Table 2: Influence of Substituent Position on Quinoline Activity

| Position(s) | Substitution Type | Resulting Effect | Reference |

|---|---|---|---|

| 2 and 4 | Various | Important for anticancer activity | ijresm.comijresm.com |

| 4 and 5 | Unsubstituted | Enhanced anticancer activity | researchgate.net |

| 2 | Methyl or Hydroxyl | Loss of antibacterial activity | nih.gov |

Role of the Acetamide (B32628) Moiety in Modulating Pharmacological Response

The acetamide group (–NHCOCH₃) is not merely a passive linker; it actively participates in the pharmacological response of the parent molecule.

The alpha-carbon of the acetamide moiety, the carbon atom adjacent to the carbonyl group, is a site where structural modifications can fine-tune biological activity. The acidity of the C-H bond at this position can be influenced by substituents on the amide nitrogen. researchgate.net Electron-withdrawing groups on the amide nitrogen can increase the acidity of the alpha-carbon C-H bond. researchgate.net

In the context of quinoline derivatives, while specific data on substitutions at the alpha-carbon of the this compound is limited, the general principles of medicinal chemistry suggest that introducing substituents at this position could alter the molecule's steric profile, hydrogen bonding capacity, and metabolic stability. For example, in other classes of compounds, substitutions on the alpha-carbon are a common strategy to modulate pharmacokinetic and pharmacodynamic properties.

The amide linker (–NH–CO–) is a critical structural motif that contributes significantly to the binding of a molecule to its target. It can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). researchgate.net This dual functionality allows for the formation of strong and specific interactions with biological macromolecules like proteins and enzymes.

In various quinoline derivatives, the amide linker is essential for maintaining the molecule's orientation within a binding pocket. acs.org For instance, in a series of VEGFR-2 inhibitors, the amide group was shown to form crucial hydrogen bonds with the target enzyme. nih.gov The rigidity of the amide bond also helps to lock the molecule into a specific, biologically active conformation.

Conformational Analysis and Bioactive Conformation Determination

The biological activity of a molecule is dictated by its three-dimensional shape and its ability to adopt a specific conformation that is complementary to its biological target. Conformational analysis aims to identify the preferred spatial arrangement of a molecule's atoms.

For N-substituted quinolines and related structures, computational and experimental methods are used to determine the bioactive conformation. Techniques like NMR spectroscopy and X-ray crystallography can provide insights into the molecule's shape in solution and in the solid state. nih.gov Molecular docking simulations can then be used to predict how the molecule binds to its target and to identify the key interactions that stabilize the complex. nih.govresearchgate.net

The determination of the bioactive conformation is a crucial step in drug design, as it allows for the optimization of the molecule's structure to enhance its binding affinity and, consequently, its biological activity. For this compound, understanding its preferred conformation would provide valuable information for the design of next-generation analogs with improved therapeutic properties.

Computational Chemistry and Rational Drug Design

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This method is crucial for understanding the binding mode and affinity of a compound within the active site of a biological target. For 2-chloro-N-quinolin-5-ylacetamide, docking studies would be instrumental in identifying potential protein targets and elucidating the specific molecular interactions that stabilize the ligand-protein complex.

Studies on structurally related quinoline (B57606) derivatives have successfully used molecular docking to predict their binding affinities and interaction patterns with various targets. nih.govresearchgate.net For example, docking simulations of quinoline-based inhibitors have been performed against targets like the main protease of SARS-CoV-2 (Mpro), HIV reverse transcriptase, and various kinases. nih.govnih.gov These studies often reveal key interactions, such as hydrogen bonds formed by the quinoline nitrogen or amide groups and π-π stacking interactions involving the aromatic quinoline ring. nih.govnih.gov

In a hypothetical docking study of this compound, the compound would be placed into the binding site of a selected protein. An algorithm would then sample different conformations and orientations of the molecule, scoring them based on a force field that estimates binding energy. The results would highlight the most probable binding pose and provide a docking score, indicating the strength of the interaction. Key interactions would likely involve:

Hydrogen bonding: The amide nitrogen and oxygen atoms are potential hydrogen bond donors and acceptors, respectively. The quinoline nitrogen can also act as a hydrogen bond acceptor.

Hydrophobic interactions: The quinoline ring system provides a large hydrophobic surface capable of interacting with nonpolar residues in the binding pocket.

Halogen bonding: The chlorine atom could potentially form halogen bonds with electron-rich atoms in the protein's active site.

These simulations provide a static image of the interaction, which serves as a foundational step for further, more dynamic analyses. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts.

To develop a QSAR model for a series of analogs of this compound, a dataset of structurally similar quinoline derivatives with measured biological activity against a specific target would be required. researchgate.nettandfonline.com Numerous QSAR studies have been conducted on quinoline derivatives for various activities, including antimalarial, anticancer, and antibacterial effects. tandfonline.commdpi.comnih.gov

The process involves several key steps:

Data Set Preparation: A training set of quinoline compounds with a wide range of biological activities is compiled. A separate test set is used to validate the model's predictive power. mdpi.com

Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated. These can be 2D descriptors (e.g., molecular weight, logP, topological indices) or 3D descriptors (e.g., steric and electrostatic fields from CoMFA/CoMSIA). tandfonline.commdpi.com

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build an equation that links the descriptors to the biological activity. nih.gov

Validation: The model is rigorously validated using internal (e.g., cross-validation q²) and external (e.g., predictive r² for the test set) statistical metrics to ensure its robustness and predictability. mdpi.comnih.gov

A validated QSAR model could then be used to predict the biological activity of this compound and guide the design of new derivatives with potentially enhanced potency. For instance, contour maps from 3D-QSAR can visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would increase or decrease activity, providing direct insights for structural modification. nih.govdovepress.com

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model consists of features like hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

For this compound, a pharmacophore model could be generated based on its structure and known active analogs. nih.gov This model would define the spatial relationships between key features, such as the quinoline ring (as a hydrophobic and aromatic feature), the amide linker (with its hydrogen bond donor and acceptor), and the chloro-group.

Once developed and validated, this pharmacophore model serves as a powerful 3D query for virtual screening of large chemical databases. nih.gov The process involves searching for other molecules in the database that match the pharmacophoric features, regardless of their underlying chemical scaffold. This approach is highly effective for identifying novel hit compounds that possess the necessary features for biological activity but may have completely different core structures, leading to the discovery of new chemical classes of inhibitors. Studies on quinoline derivatives have successfully used this approach to design and identify new inhibitors for targets like phosphodiesterase 4. researchgate.net

Molecular Dynamics Simulations for Dynamic Interaction Analysis

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov MD simulations are crucial for assessing the stability of a docked pose and understanding the flexibility of both the ligand and the protein binding site. mdpi.com

Following a promising result from a molecular docking study of this compound, an MD simulation would be performed. The docked complex would be placed in a simulated physiological environment (typically a box of water molecules with ions). The simulation would then calculate the forces between atoms and their subsequent movements over a period of nanoseconds to microseconds. nih.govresearchgate.net

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose over time. A stable RMSD suggests a stable complex. mdpi.com

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible or rigid upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds identified in the docking pose throughout the simulation. nih.gov

Binding Free Energy Calculations: Methods like MM-PBSA or MM-GBSA can be used to estimate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone. nih.gov

MD simulations on related quinoline derivatives have been used to confirm the stability of ligand-protein complexes and refine the understanding of their binding interactions with targets such as proteases and kinases. nih.govmdpi.com

In Silico Prediction of Biological Activities (e.g., PASS Software)

In the early stages of drug discovery, it is beneficial to predict the likely biological activities of a compound before extensive experimental testing. Web-based tools and software, such as PASS (Prediction of Activity Spectra for Substances), can predict a wide range of biological activities based on a molecule's structure.

The PASS software analyzes the structure of a compound, like this compound, and compares it to a large database of known bioactive substances. Based on structural fragments, it calculates the probability of the compound being active (Pa) or inactive (Pi) for hundreds of different biological activities, including enzyme inhibition, receptor agonism/antagonism, and potential toxicities. arabjchem.org

For quinoline-based compounds, PASS has been used to predict potential activities, helping to prioritize which biological targets should be investigated experimentally. arabjchem.org For this compound, a PASS prediction might suggest activities common to quinolines, such as antimicrobial, anticancer, or anti-inflammatory properties, thereby guiding the initial biological screening strategy. ijprajournal.com

Potential Research Applications and Future Perspectives

Development of 2-chloro-N-quinolin-5-ylacetamide as a Lead Compound for Novel Therapeutic Agents

The compound this compound serves as a promising lead compound for the development of new therapeutic agents, primarily due to the established biological activities of its constituent parts. Quinoline (B57606) derivatives have been extensively investigated as inhibitors of various enzymes and receptors involved in disease pathogenesis. For instance, different quinoline-based molecules have shown potent activity against Mycobacterium tuberculosis, various cancer cell lines, and Plasmodium falciparum, the parasite responsible for malaria. researchgate.netacs.orgnih.gov

The chloroacetamide group functions as an electrophilic "warhead" capable of forming a covalent bond with nucleophilic amino acid residues, such as cysteine, in the active site of a target protein. musechem.comnih.gov This covalent and often irreversible binding can lead to high potency and a prolonged duration of action, which are desirable characteristics for therapeutic agents. cas.org This mechanism has been successfully exploited in the development of targeted cancer therapies.

The development process for a lead compound like this compound would involve extensive Structure-Activity Relationship (SAR) studies. SAR analysis systematically modifies the chemical structure to enhance potency and selectivity while minimizing toxicity. researchgate.netacs.org For example, modifications could include altering substituents on the quinoline ring or changing the linker between the quinoline and acetamide (B32628) moieties to optimize interactions with a specific biological target. nih.govnih.gov

Table 1: Examples of Biologically Active Quinoline and Acetamide Derivatives

| Compound Class | Specific Derivative Example | Biological Activity | Reported IC50 / MIC |

|---|---|---|---|

| Quinoline-Isoxazole Hybrids | Compound 7g | Anti-tuberculosis (replicating) | MIC: 0.77 μM acs.org |

| 4-Anilino-Quinazolines (related to Quinolines) | Compound 13 | Antiproliferative (H1975 cancer cells) | 3.01 μM nih.gov |

| Quinoline-6-Carboxamides | Compound 2f (4-iodo derivative) | P2X7R Antagonist | IC50: 0.566 μM nih.gov |

| Quinoline-based Benzo[d]imidazole Acetamides | Compound 9d | α-glucosidase inhibition | IC50: 3.2 ± 0.3 µM researchgate.net |

| Thiazolidinone-Ciminalum (chloro-propenylidene) Hybrids | Compound 2h | Antimitotic (Leukemia MOLT-4 cells) | GI50: < 0.01 μM nih.gov |

Exploration of Derivatives in Other Chemical Biology Applications (e.g., Chemical Probes)

Beyond therapeutic development, derivatives of this compound are valuable candidates for the creation of chemical probes. Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling researchers to study its function in biological systems. crimsonpublishers.com The quinoline portion of the molecule can be modified to provide selectivity for a target protein, while the reactive chloroacetamide group can act as a covalent label. nih.gov

Such probes are instrumental in:

Target Identification and Validation: Confirming that modulating a specific protein has a desired effect in a cellular context.

Bio-imaging: By attaching a fluorescent tag to the quinoline scaffold, these probes can be used to visualize the location and dynamics of target proteins within living cells. Quinoline itself possesses interesting fluorescence properties that can be exploited for this purpose. crimsonpublishers.com

Proteomics: Covalent probes can be used to "fish" for their target proteins in complex cellular lysates, helping to identify binding partners and associated protein complexes.

The design of a high-quality chemical probe requires a careful balance of reactivity and selectivity to ensure it primarily labels the intended target with minimal off-target interactions at the concentrations used. musechem.com

Advanced In Vivo Efficacy Studies and Pharmacodynamic Profiling

Once promising derivatives are identified through in vitro screening, the next critical step is to evaluate their efficacy and behavior in living organisms (in vivo). Advanced in vivo efficacy studies, typically conducted in animal models of human diseases (e.g., xenograft models for cancer), are essential to determine if the compound can produce the desired therapeutic effect in a complex biological system. researchgate.net

Pharmacodynamic (PD) profiling is conducted alongside these studies to understand what the drug does to the body. researchgate.net This involves measuring the drug's effect on its biological target over time and correlating this with the observed therapeutic outcome. For a covalent inhibitor derived from this compound, PD studies would aim to measure the "target occupancy"—the percentage of the target protein that has been covalently modified by the drug—and how this occupancy relates to disease suppression. nih.gov This information is crucial for establishing a potential therapeutic window and for guiding the design of future clinical trials. For example, studies on novel 2-(quinoline-2-ylthio)acetamide derivatives as potential anti-diabetic agents have progressed to in vivo assessments in rat models to confirm their efficacy. nih.gov

Elucidation of Comprehensive Biological Mechanisms and Off-Target Effects

A significant challenge in drug development is fully understanding a compound's mechanism of action. While a derivative of this compound may be designed to inhibit a specific enzyme, its observed biological effects could result from interactions with other, unintended proteins. These are known as off-target effects. cas.org

It is crucial to investigate these off-target interactions comprehensively for two main reasons:

Safety: Off-target effects can lead to unexpected toxicity. researchgate.net

Efficacy: The therapeutic benefit of a drug may, in some cases, be due to an off-target effect rather than its intended mechanism. cas.org

Modern chemical biology techniques, such as chemoproteomics and genetic screening, can be employed to create a comprehensive profile of a compound's interactions within the cell. Identifying the full spectrum of on- and off-targets is essential for a complete mechanistic understanding and for the rational development of safer and more effective drugs. nih.gov

Design of Next-Generation Quinoline-Acetamide Hybrid Molecules with Enhanced Potency and Selectivity

The future development of this compound as a chemical scaffold lies in the rational design of next-generation hybrid molecules. The "molecular hybridization" approach involves combining two or more pharmacophores into a single molecule to create a new entity with enhanced properties. nih.govafjbs.comthesciencein.org

Building on SAR, in vitro, and in vivo data, future design strategies could include:

Optimizing the Quinoline Core: Introducing various substituents (e.g., halogens, methoxy groups, amines) at different positions on the quinoline ring can modulate the compound's binding affinity, selectivity, and pharmacokinetic properties. nih.gov

Modifying the Warhead: The reactivity of the chloroacetamide group can be fine-tuned to improve selectivity for the target protein over other biological nucleophiles like glutathione, thereby reducing potential off-target effects. nih.gov

Varying the Linker: The length and flexibility of the chain connecting the quinoline and acetamide moieties can be altered to achieve optimal positioning within the target's binding site.

Q & A

Q. What controls are essential in evaluating the antifungal activity of this compound?

- Methodological Answer :

- Positive Controls : Fluconazole or amphotericin B at clinically relevant concentrations.

- Negative Controls : Solvent-only (e.g., DMSO) and untreated fungal cultures.

- Checkerboard Assays : Test synergy with existing antifungals (e.g., FICI index for combination therapy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.